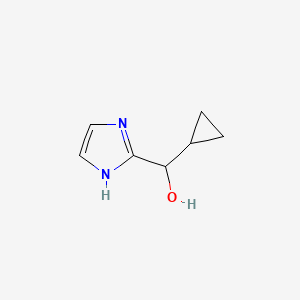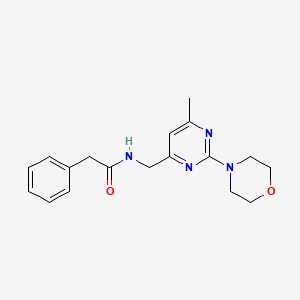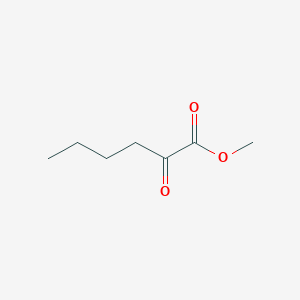
2-氧代己酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-oxohexanoate, also known as methyl 2-oxohexanoate, is an organic compound with the molecular formula C7H12O3. It is a methyl ester of 2-oxohexanoic acid and is characterized by its ketone and ester functional groups. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
科学研究应用
Methyl 2-oxohexanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Methyl 2-oxohexanoate serves as an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.
Industry: It is employed in the production of flavors, fragrances, and specialty chemicals.
作用机制
Target of Action
Methyl 2-oxohexanoate is a synthetic chemical that is used as a solvent in organic synthesis . It has been used as the starting material for the asymmetric synthesis of some medicinal drugs, including the anti-inflammatory drug piroxicam . This chemical also has been shown to have anticancer activity due to its ability to inhibit fatty acid synthase and nutrient uptake in pancreatic cancer cells .
Mode of Action
Methyl 2-oxohexanoate, being a keto acid, can participate in various biochemical reactions. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen of the hydroxylamine or hydrazine acts as a nucleophile and reacts with the partially positive carbon of the carbonyl group in Methyl 2-oxohexanoate .
Biochemical Pathways
Methyl 2-oxohexanoate can be involved in the biosynthesis of leucine, an essential amino acid . Isopropylmalate synthase (IPMS) catalyzes the first dedicated step in leucine biosynthesis, an aldol-type condensation between acetyl-CoA and 2-oxoisovalerate yielding 2-isopropylmalate . Both encoded proteins accept 2-oxo acid substrates in vitro ranging in length from glyoxylate to 2-oxohexanoate .
Result of Action
The result of Methyl 2-oxohexanoate’s action can vary depending on its use. For instance, in the context of drug synthesis, it serves as a precursor for more complex molecules. In the context of its anticancer activity, it can inhibit fatty acid synthase and nutrient uptake in pancreatic cancer cells, potentially leading to cell death .
Action Environment
The action, efficacy, and stability of Methyl 2-oxohexanoate can be influenced by various environmental factors. For instance, the pH of the environment can affect its reactivity. Furthermore, the presence of other molecules can influence its stability and reactivity. For example, in the presence of hydroxylamine or hydrazine, it can form oximes or hydrazones .
生化分析
Biochemical Properties
The biochemical properties of Methyl 2-oxohexanoate are not fully understood due to limited research. It is known that this compound can participate in various biochemical reactions. For instance, it can react with hydroxylamine to form oximes . This reaction involves the nitrogen acting as a nucleophile in competition with oxygen . The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Cellular Effects
It is known that similar compounds can induce insulin release by isolated incubated islets and a biphasic insulin-secretory pattern in perfused mouse pancreas .
Molecular Mechanism
It is known that similar compounds can act as a nucleophile in competition with oxygen, leading to the formation of oximes .
Temporal Effects in Laboratory Settings
It is known that similar compounds can induce insulin release by isolated incubated islets and a biphasic insulin-secretory pattern in perfused mouse pancreas .
Dosage Effects in Animal Models
It is known that similar compounds can induce insulin release by isolated incubated islets and a biphasic insulin-secretory pattern in perfused mouse pancreas .
Metabolic Pathways
It is known that similar compounds can induce insulin release by isolated incubated islets and a biphasic insulin-secretory pattern in perfused mouse pancreas .
Transport and Distribution
It is known that similar compounds can induce insulin release by isolated incubated islets and a biphasic insulin-secretory pattern in perfused mouse pancreas .
Subcellular Localization
It is known that similar compounds can induce insulin release by isolated incubated islets and a biphasic insulin-secretory pattern in perfused mouse pancreas .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 2-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, methyl 2-oxohexanoate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions: Methyl 2-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-oxohexanoic acid.
Reduction: 2-hydroxyhexanoate.
Substitution: Corresponding amides or thioesters.
相似化合物的比较
Methyl 2-oxopentanoate: Similar structure but with one less carbon atom.
Methyl 2-oxoheptanoate: Similar structure but with one more carbon atom.
Ethyl 2-oxohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2-oxohexanoate is unique due to its specific chain length and functional groups, which confer distinct reactivity and properties. Its balance of hydrophobic and hydrophilic characteristics makes it versatile for various applications in synthesis and research.
属性
IUPAC Name |
methyl 2-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-6(8)7(9)10-2/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIQBFATAJWGCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6395-83-1 |
Source


|
| Record name | methyl 2-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2399859.png)
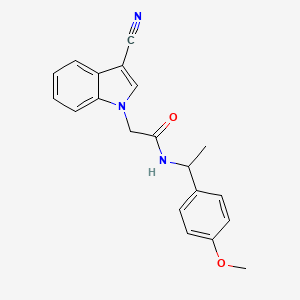
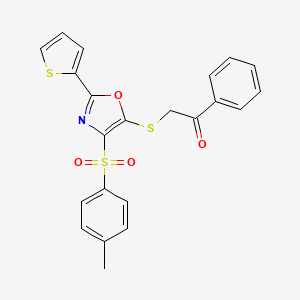
![2-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2399864.png)
![6-(Chloromethyl)-2-methylbenzo[d]thiazole](/img/structure/B2399865.png)
![3-[(4-Fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2399866.png)
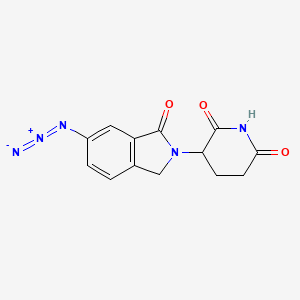
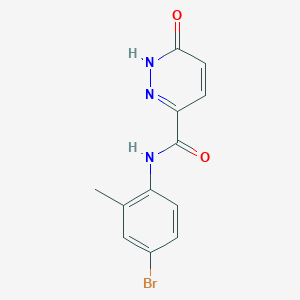
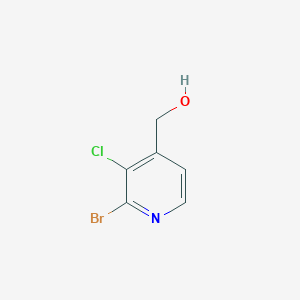

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2399878.png)

